1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea
Description
1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a piperidine ring
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-17-2-4-20(5-3-17)16-26-12-10-19(11-13-26)15-25-22(27)24-14-18-6-8-21(23)9-7-18/h2-9,19H,10-16H2,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLYHJXQTTYKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-fluorobenzyl chloride with piperidine to form 1-(4-fluorobenzyl)piperidine. This intermediate is then reacted with 4-methylbenzyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea can be compared with other similar compounds, such as:
- 1-[(4-Chlorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea
- 1-[(4-Bromophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact the compound’s reactivity, biological activity, and overall properties, making each unique in its own right.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
